molecular formula C12H27ClN2 B1466534 N-(Piperidin-4-ylmethyl)-N-propylpropan-1-amine dihydrochloride CAS No. 1219957-16-0

N-(Piperidin-4-ylmethyl)-N-propylpropan-1-amine dihydrochloride

Cat. No.: B1466534
CAS No.: 1219957-16-0
M. Wt: 234.81 g/mol
InChI Key: ZDJMLRZOFBGINB-UHFFFAOYSA-N
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Description

N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves several steps. One common method includes the alkylation of piperidine with a suitable alkyl halide under basic conditions. The reaction typically proceeds with the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. These methods may include catalytic hydrogenation, cyclization, and multicomponent reactions to produce the desired piperidine derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride is unique due to its specific chemical structure and the resulting biological activities. Its distinct piperidine moiety and alkyl substituents contribute to its unique pharmacological profile compared to other similar compounds .

Properties

CAS No.

1219957-16-0

Molecular Formula

C12H27ClN2

Molecular Weight

234.81 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H26N2.ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;/h12-13H,3-11H2,1-2H3;1H

InChI Key

ZDJMLRZOFBGINB-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC1CCNCC1.Cl.Cl

Canonical SMILES

CCCN(CCC)CC1CCNCC1.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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